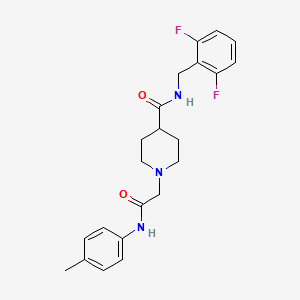

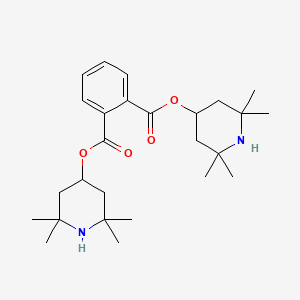

![molecular formula C9H7ClN2 B2524713 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 113511-27-6](/img/structure/B2524713.png)

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Description

The compound "2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile" is a chemical structure that is part of a broader class of compounds known for their heterocyclic aromatic nature. These compounds often contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the chloro and carbonitrile groups suggests potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, which were obtained from salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 1,3-cyclohexanediones with yields ranging from 59–88% . Another synthesis approach for a related compound, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, involved reactions with 1,2- and 1,3-bisnucleophiles . These methods highlight the versatility of chloro-substituted pyridine carbonitriles as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques. For instance, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, IR, NMR, and electronic spectroscopy . Similarly, the crystal structure of 6,7-dihydro-2-methoxy-4-(substituted)5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile was determined using X-ray data . These analyses are crucial for understanding the geometric parameters and potential interactions within the crystal lattice.

Chemical Reactions Analysis

The reactivity of chloro-substituted pyridine carbonitriles can be inferred from the synthesis of novel compounds, such as the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile . Additionally, the crystal structure of pyridine-3-carbonitrile with chloranilic acid and acetonitrile indicates the formation of hydrogen-bonded aggregates, which could influence the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyridine carbonitriles can vary significantly. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects influencing the emission spectra . The crystal structures often reveal specific bonding patterns, such as hydrogen bonds and π-π stacking interactions, which can affect the compound's stability and solubility .

Scientific Research Applications

Heterocyclic Chemistry in Drug Discovery

Heterocyclic compounds, particularly those containing pyrrolidine, pyridine, and other nitrogen heterocycles, are pivotal in the development of new therapeutic agents due to their diverse biological activities and structural versatility. These compounds facilitate exploring pharmacophore space and contribute significantly to the stereochemistry of molecules, thus influencing their biological profile. Such scaffolds are employed in the design of biologically active compounds, highlighting the importance of heterocyclic chemistry in medicinal chemistry research (Li Petri et al., 2021).

Pyridine Derivatives in Medicinal and Chemosensing Applications

Pyridine derivatives are essential in various fields, from medicinal chemistry to chemosensing, due to their broad spectrum of biological activities. These derivatives have been investigated for their potential in detecting various species, showcasing their versatility beyond pharmaceutical applications to include analytical chemistry. Such research underscores the critical role of pyridine scaffolds in developing new bioactive compounds and chemosensors (Abu-Taweel et al., 2022).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications

The study of heterocyclic N-oxide derivatives, including those derived from pyridine, highlights their importance in organic synthesis, catalysis, and drug development. These compounds exhibit significant functionalities, serving as key intermediates in synthesizing complex molecules and demonstrating potent biological activities. Such insights reveal the potential of N-oxide derivatives in advancing organic chemistry and pharmaceutical sciences (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The versatility of pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibition showcases the strategic importance of heterocyclic compounds in drug design. This scaffold's ability to interact with kinases via multiple binding modes makes it a valuable component in the development of novel kinase inhibitors, illustrating the broader applicability of heterocyclic compounds in targeting various biological pathways (Wenglowsky, 2013).

properties

IUPAC Name |

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-7(5-11)4-6-2-1-3-8(6)12-9/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJKOKOAYOHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327523 | |

| Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

113511-27-6 | |

| Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

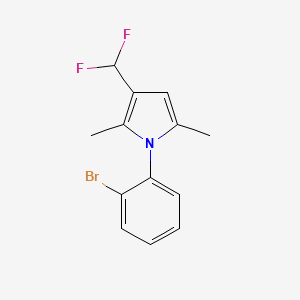

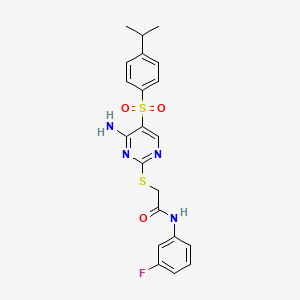

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)

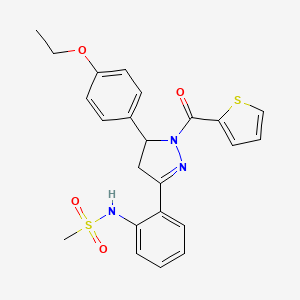

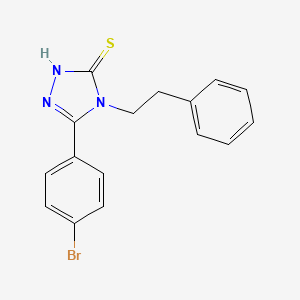

![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)

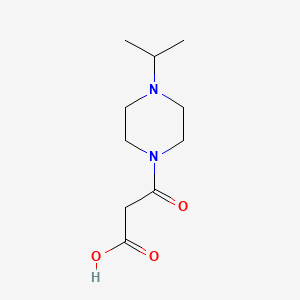

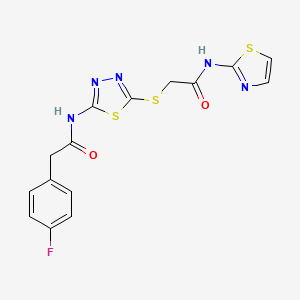

![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)

![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)